(4Z)-2-PHENYL-4-[(2-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
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Overview
Description
(4Z)-2-PHENYL-4-[(2-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a phenyl group and a propoxyphenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-PHENYL-4-[(2-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of appropriate aldehydes and ketones with hydrazides or hydrazones under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol, methanol, or tetrahydrofuran, and may require heating to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-PHENYL-4-[(2-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and propoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(4Z)-2-PHENYL-4-[(2-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4Z)-2-PHENYL-4-[(2-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(2-fluorophenyl)-4-[(4-propoxyphenyl)methylidene]-1,3-oxazol-5-one
- (4Z)-1-(4-bromophenyl)-4-[(2-propoxyphenyl)methylidene]pyrazolidine-3,5-dione
Uniqueness
Compared to similar compounds, (4Z)-2-PHENYL-4-[(2-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE stands out due to its unique combination of phenyl and propoxyphenyl groups attached to the oxazole ring. This structural feature may contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
(4Z)-2-phenyl-4-[(2-propoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-12-22-17-11-7-6-10-15(17)13-16-19(21)23-18(20-16)14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTCHBXGGHWIAJ-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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